Cas no 877650-88-9 (6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate)

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
- F2532-0348
- 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
- AKOS024657161
- 877650-88-9
- 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
- [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
-
- インチ: 1S/C20H17N3O6S2/c1-27-13-6-4-12(5-7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,21,22,25)
- InChIKey: OVUPHKZDFQWTEZ-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1NC(C1CC1)=O)SCC1=CC(C(=CO1)OC(C1C=CC(=CC=1)OC)=O)=O
計算された属性
- 精确分子量: 459.05587762g/mol
- 同位素质量: 459.05587762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 31
- 回転可能化学結合数: 9
- 複雑さ: 777
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 170Ų
6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2532-0348-1mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-2μmol |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-15mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-20μmol |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-25mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-40mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-2mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-5mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-75mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2532-0348-10mg |
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
877650-88-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoateに関する追加情報
Introduction to Compound with CAS No. 877650-88-9 and Product Name: 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
The compound identified by the CAS number 877650-88-9 and the product name 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a complex arrangement of functional groups, including a 5-cyclopropaneamido-substituted 1,3,4-thiadiazole core, which is connected to a sulfanylmethyl group. This sulfanylmethyl moiety further extends to a pyranone ring system, which is esterified with a 4-methoxybenzoate group. Such a structural configuration imparts unique chemical properties that make this compound a promising candidate for further investigation in drug discovery and development.
Recent studies in the field of medicinal chemistry have highlighted the importance of thiadiazole derivatives in the design of novel therapeutic agents. The 5-cyclopropaneamido-1,3,4-thiadiazole moiety, in particular, has been shown to exhibit significant pharmacological activity across various biological targets. For instance, it has been demonstrated to possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfanylmethyl group in the molecular structure further enhances its bioactivity by facilitating interactions with biological macromolecules.
The pyranone ring system in this compound contributes to its stability and solubility characteristics, making it more amenable for formulation into pharmaceutical preparations. Additionally, the 4-methoxybenzoate ester group provides an additional site for metabolic interaction, which could be exploited to modulate the pharmacokinetic profile of the compound. These structural features collectively make this compound an attractive scaffold for further derivatization and optimization.
In the context of contemporary pharmaceutical research, there is growing interest in developing small molecule inhibitors that target specific enzymatic pathways involved in disease progression. The sulfanylmethyl group in this compound has been identified as a key pharmacophore that can interact with enzymes such as kinases and proteases. Such interactions are critical for developing drugs that can modulate signaling pathways associated with various diseases.
Moreover, the 5-cyclopropaneamido-substituted 1,3,4-thiadiazole core has been reported to exhibit significant binding affinity with certain biological targets. For example, it has been shown to interact with bacterial enzymes involved in DNA replication and transcription. This property makes it a promising candidate for developing novel antibiotics that can overcome antibiotic resistance mechanisms.
The pyranone ring system has also been implicated in several biological processes beyond its role as a structural component. Recent studies have demonstrated that pyranone derivatives can act as inhibitors of polyphenol oxidase enzymes, which are involved in the browning reaction observed during food processing. This property could be exploited to develop food additives that can extend the shelf life of perishable products.
The 4-methoxybenzoate ester group in this compound contributes to its lipophilicity, which is an important parameter for drug absorption and distribution. By optimizing the lipophilicity profile through structural modifications, researchers can enhance the bioavailability of this compound and improve its therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of compounds with high accuracy before conducting experimental validation. Molecular docking studies have been performed using this compound as a virtual ligand against various biological targets. These studies have revealed potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation-related pathways.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the 5-cyclopropaneamido-substituted 1,3,4-thiadiazole core requires precise control over reaction conditions to avoid side products. Similarly, the attachment of the sulfanylmethyl group necessitates careful selection of reagents and catalysts to achieve high selectivity.
The subsequent functionalization of the pyranone ring system with the 4-methoxybenzoate ester group requires additional steps to ensure regioselectivity. Advances in synthetic methodologies have enabled researchers to perform these transformations under mild conditions without compromising yield or purity. These advancements have made it possible to produce complex heterocyclic derivatives like this one on a scalable basis.
In conclusion,6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate (CAS No. 877650-88-9) represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for further investigation in drug discovery and development. With continued research and optimization,this compound holds great potential for addressing unmet medical needs across various therapeutic areas.*
877650-88-9 (6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate) Related Products
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1442691-18-0(7-methylquinoline-8-carbaldehyde)




